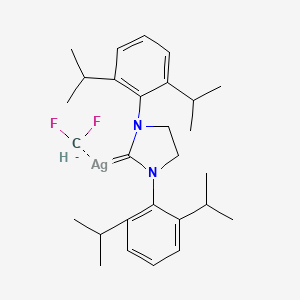

(1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver

Description

(1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver (molecular formula: C₂₈H₃₉AgF₂N₂) is a silver(I) complex featuring a bulky N-heterocyclic carbene (NHC) ligand, 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (SIPr), and a difluoromethyl (CF₂H) ligand . The SIPr ligand provides significant steric bulk due to the 2,6-diisopropylphenyl substituents, which stabilize the metal center and influence reactivity . Its primary applications remain underexplored but may include catalysis or as a precursor for other metal-NHC complexes .

Properties

CAS No. |

1643366-13-5 |

|---|---|

Molecular Formula |

C28H39AgF2N2- |

Molecular Weight |

549.5 g/mol |

IUPAC Name |

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]silver;difluoromethane |

InChI |

InChI=1S/C27H38N2.CHF2.Ag/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1-3;/h9-14,18-21H,15-16H2,1-8H3;1H;/q;-1; |

InChI Key |

APLKKPCEPXCWIN-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ag])C3=C(C=CC=C3C(C)C)C(C)C.[CH-](F)F |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ag])C3=C(C=CC=C3C(C)C)C(C)C.[CH-](F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver typically involves the reaction of silver salts with the corresponding imidazolidin-2-ylidene ligand. One common method is the reaction of silver fluoride with (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) in the presence of difluoromethylating agents under inert conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver undergoes various types of reactions, including:

Substitution Reactions: It can participate in ligand exchange reactions where the difluoromethyl group or the imidazolidin-2-ylidene ligand is replaced by other ligands.

Oxidation and Reduction Reactions: The silver center can undergo redox reactions, altering its oxidation state

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, phosphines, and other nucleophiles. Typical reaction conditions involve inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new silver complexes with different ligands, while redox reactions can produce silver nanoparticles or other silver-containing species .

Scientific Research Applications

(1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver has several scientific research applications:

Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions

Biology: Its antimicrobial properties are being explored for potential use in medical applications

Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique reactivity and stability

Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, leveraging its catalytic properties

Mechanism of Action

The mechanism of action of (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(difluoromethyl)silver involves the coordination of the silver center to various substrates, facilitating chemical transformations. The bulky imidazolidin-2-ylidene ligand provides steric protection, enhancing the stability of the silver complex and allowing for selective reactions . The difluoromethyl group can participate in electron-withdrawing interactions, influencing the reactivity of the compound .

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

Key Observations :

- Steric Effects : All SIPr-based complexes share steric protection from the 2,6-diisopropylphenyl groups, which prevents decomposition and stabilizes reactive metal centers .

- Metal-Specific Reactivity : Silver(I) complexes are less catalytically active than Ru(II) or Pd(II) analogs but may serve as precursors for more reactive species .

Catalytic and Functional Comparisons

- Olefin Metathesis: Ru-SIPr catalysts (e.g., FixCa) exhibit enhanced activity for terminal olefins due to SIPr’s strong σ-donor and weak π-acceptor properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.